4-Fluoro-3-methylbenzaldehyde

Catalog No.
S778952
CAS No.
135427-08-6
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylbenzaldehyde

CAS Number

135427-08-6

Product Name

4-Fluoro-3-methylbenzaldehyde

IUPAC Name

4-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3

InChI Key

NRFKZFFVTGGEQF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)F

Canonical SMILES

CC1=C(C=CC(=C1)C=O)F

Precursor in Organic Synthesis:

Due to its functional groups, 4-Fluoro-3-methylbenzaldehyde can serve as a valuable building block in organic synthesis. The aldehyde group can be readily transformed into various other functionalities, such as alcohols, amines, or carboxylic acids, through a variety of well-established reactions. Additionally, the presence of the fluorine atom can introduce unique reactivity and selectivity in certain reactions, making it a potentially attractive intermediate for the synthesis of complex molecules. For example, a study published in the journal Molecules explored the use of 4-Fluoro-3-methylbenzaldehyde as a starting material for the synthesis of novel fluorinated pyrazole derivatives, which are of interest for their potential pharmaceutical applications [].

Material Science Applications:

The aromatic ring structure and functional groups of 4-Fluoro-3-methylbenzaldehyde suggest potential applications in material science. The compound could be incorporated into polymers or other materials to modify their properties, such as electrical conductivity, thermal stability, or self-assembly behavior. Research in this area is still in its early stages, but some studies have explored the use of related fluorinated aromatic aldehydes in the development of functional materials [].

Molecular Structure Analysis

4-Fluoro-3-methylbenzaldehyde has the chemical formula C₈H₇FO. Its structure features a benzene ring with a methyl group attached at the 3rd position and a fluorine atom at the 4th position. The carbonyl group (C=O) is attached to the same benzene ring, but at the 1st position. This structure provides the compound with aromatic character due to the delocalized electrons in the benzene ring and reactivity associated with the aldehyde functional group (C=O) [].


Chemical Reactions Analysis

Synthesis of 4-Fluoro-3-methylbenzaldehyde is not extensively documented in scientific literature. However, general methods for synthesizing aromatic aldehydes can be applied. One possible route involves the formylation of 4-fluoro-3-toluene using a Vilsmeier-Haack reaction [].

4-Fluoro-3-toluene + POCl3 + DMF -> 4-Fluoro-3-methylbenzaldehyde + HCl + other products

(POCl3: Phosphorus oxychloride, DMF: N,N-Dimethylformamide)

The compound can also undergo various reactions typical of aldehydes. These include:

  • Aldol condensation: Reaction with another aldehyde or ketone in the presence of a base to form a β-hydroxycarbonyl compound.
  • Cannizzaro reaction: Self-condensation in the presence of a strong base to form an alcohol and an acid salt.
  • Reduction: Reduction with reducing agents like sodium borohydride (NaBH4) can convert the aldehyde group to a primary alcohol.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 208 °C (lit.) [].
  • Density: 1.132 g/mL at 25 °C (lit.) [].
  • Solubility: Presumed to be soluble in organic solvents like dichloromethane, chloroform, and acetone due to its aromatic character. Solubility in water is expected to be low.
  • Stability: Stable under normal storage conditions. May decompose on exposure to strong acids or bases or at high temperatures.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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